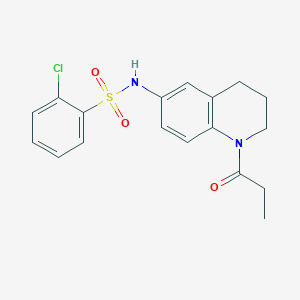![molecular formula C23H18N2O3 B2773930 Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate CAS No. 866155-22-8](/img/structure/B2773930.png)
Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate” is a chemical compound. It is available for purchase from various chemical suppliers .
Chemical Reactions Analysis
Information on specific chemical reactions involving “Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate” was not available in the search results .Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Quinazoline derivatives, including Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate, have been found to exhibit anti-cancer properties . They can inhibit the growth of cancer cells and are being researched for potential use in cancer treatments .
Anti-Inflammatory Activity
Quinazoline derivatives also show anti-inflammatory activity . They can reduce inflammation, which makes them potential candidates for the development of new anti-inflammatory drugs .
Analgesic Activity
These compounds have been found to have analgesic, or pain-relieving, properties . This suggests they could be used in the development of new analgesics .
Anti-Bacterial Activity
Quinazoline derivatives have been found to exhibit anti-bacterial properties . They can inhibit the growth of bacteria, suggesting potential use in the treatment of bacterial infections .
Anti-Viral Activity
These compounds also show anti-viral activity . They can inhibit the replication of viruses, which makes them potential candidates for the development of new anti-viral drugs .
Anti-Diabetic Activity
Quinazoline derivatives have been found to have anti-diabetic properties . They can help regulate blood sugar levels, suggesting potential use in the treatment of diabetes .
Anti-Hypertensive Activity
These compounds have been found to have anti-hypertensive, or blood pressure-lowering, properties . This suggests they could be used in the development of new anti-hypertensive drugs .
Anti-Malarial Activity
Quinazoline derivatives also show anti-malarial activity . They can inhibit the growth of malaria parasites, suggesting potential use in the treatment of malaria .
Propiedades
IUPAC Name |
ethyl 4-(2-phenylquinazolin-4-yl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-2-27-23(26)17-12-14-18(15-13-17)28-22-19-10-6-7-11-20(19)24-21(25-22)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFKPONHPVQFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide](/img/structure/B2773849.png)

![[2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride](/img/structure/B2773852.png)
![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2773853.png)


![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2773858.png)
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2773859.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2773864.png)
![Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2773867.png)
![3-ethyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2773868.png)
![{4-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]phenyl}(phenyl)methanone](/img/structure/B2773869.png)